BAY-1797

Description

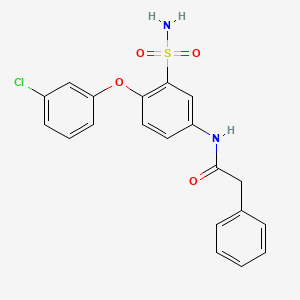

Structure

3D Structure

Properties

IUPAC Name |

N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O4S/c21-15-7-4-8-17(12-15)27-18-10-9-16(13-19(18)28(22,25)26)23-20(24)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,24)(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJYMAFXYMYNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC3=CC(=CC=C3)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BAY-1797: A Deep Dive into its Mechanism of Action as a P2X4 Receptor Antagonist

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the mechanism of action of BAY-1797, a potent, selective, and orally active antagonist of the P2X4 receptor. The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is a key player in inflammatory and immune processes, making it an attractive therapeutic target for chronic inflammation and neuropathic pain.[1] this compound has demonstrated significant anti-inflammatory and analgesic effects in preclinical models, highlighting its potential as a novel therapeutic agent.[2][3]

Core Mechanism of Action: Allosteric Inhibition of the P2X4 Receptor

This compound exerts its therapeutic effects through the selective and potent antagonism of the P2X4 receptor.[1][4][5] Unlike competitive antagonists that bind to the same site as the endogenous ligand ATP, this compound is an allosteric inhibitor.[6][7] This means it binds to a distinct site on the P2X4 receptor, inducing a conformational change that prevents the channel from opening, even when ATP is bound.[7] This allosteric mode of action can offer advantages in terms of specificity and the potential for modulating receptor activity in a more nuanced manner.

The P2X4 receptor is a trimeric cation channel primarily permeable to calcium (Ca2+).[3] Its activation by extracellular ATP, often released during cellular stress or injury, leads to an influx of Ca2+ into the cell. This influx triggers a cascade of downstream signaling events that contribute to inflammation and pain. Key downstream effects of P2X4 receptor activation include the release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and brain-derived neurotrophic factor (BDNF), as well as the activation of the NLRP3 inflammasome.[1] By blocking the P2X4 receptor, this compound effectively inhibits these downstream signaling pathways, thereby reducing inflammation and pain.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Potency of this compound against P2X4 Receptors

| Species | IC50 (nM) |

| Human | 108[1][4][5] |

| Mouse | 112[1][4][5] |

| Rat | 233[1][4][5] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the P2X4 receptor activity.

Table 2: Selectivity Profile of this compound against other Human P2X Receptors

| Receptor Subtype | IC50 (µM) |

| P2X1 | >50[4][5] |

| P2X3 | 8.3[4][5] |

| P2X7 | 10.6[4][5] |

Higher IC50 values indicate lower potency, demonstrating the high selectivity of this compound for the P2X4 receptor.

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

In Vitro Potency and Selectivity Assays

1. Fluorometric Imaging Plate Reader (FLIPR) Assay:

This assay is used to measure the intracellular calcium concentration changes upon P2X4 receptor activation and its inhibition by this compound.

-

Cell Line: Human astrocytoma cell line 1321N1 stably expressing the human, mouse, or rat P2X4 receptor.

-

Methodology:

-

Cells are seeded into 384-well plates and incubated overnight.

-

The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound at various concentrations is pre-incubated with the cells.

-

The P2X4 receptor is activated by adding a specific agonist (e.g., ATP).

-

The change in fluorescence, corresponding to the influx of calcium, is measured using a FLIPR instrument.

-

The IC50 values are calculated by plotting the inhibition of the calcium influx against the concentration of this compound.

-

2. Automated Electrophysiology (QPatch):

This technique provides a more direct measure of ion channel activity by recording the electrical currents passing through the P2X4 receptor.

-

Cell Line: 1321N1 cells stably expressing the human P2X4 receptor.

-

Methodology:

-

Cells are captured on a multi-hole QPlate, and a giga-seal is formed to isolate the cell membrane.

-

The whole-cell configuration is established to allow for the recording of ion channel currents.

-

The P2X4 receptor is activated by the application of ATP.

-

This compound is applied at different concentrations to determine its effect on the ATP-evoked currents.

-

The inhibition of the current is measured, and IC50 values are determined.

-

In Vivo Efficacy Model

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model in Mice:

This model is used to assess the anti-inflammatory and analgesic effects of this compound in a setting of persistent inflammatory pain.

-

Animal Model: Male C57BL/6 mice.

-

Methodology:

-

A baseline measurement of paw volume and pain sensitivity (e.g., using von Frey filaments for mechanical allodynia or a hot plate for thermal hyperalgesia) is taken.

-

Inflammation is induced by a single intraplantar injection of CFA into one of the hind paws.

-

This compound is administered orally at various doses at specific time points after CFA injection.

-

Paw volume is measured at different time points to assess the anti-inflammatory effect (reduction in edema).

-

Pain sensitivity is reassessed to determine the analgesic effect of this compound (increase in pain threshold).

-

In some studies, tissue from the inflamed paw is collected to measure the levels of pro-inflammatory mediators like PGE2.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the P2X4 receptor and a typical experimental workflow for evaluating this compound.

Caption: P2X4 receptor signaling pathway and its inhibition by this compound.

References

- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P2X4 receptors, immunity, and sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

BAY-1797: A Technical Overview of a Potent and Selective P2X4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the P2X4 receptor antagonist activity of BAY-1797. It includes a summary of its quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.

Introduction

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a potent, selective, and orally active antagonist of the P2X4 receptor.[1][2] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in inflammatory and immune responses such as microglia, macrophages, monocytes, and mast cells.[3][4] Activation of the P2X4 receptor leads to the release of pro-inflammatory cytokines and prostaglandins, making it a significant therapeutic target for chronic inflammation and neuropathic pain.[4] this compound has demonstrated anti-inflammatory and analgesic effects in preclinical models.[5]

Quantitative Data Presentation

The antagonist activity and selectivity of this compound have been characterized across different species and against various other receptors. The following tables summarize the key quantitative data.

Table 1: P2X4 Receptor Antagonist Potency of this compound

| Species | IC50 (nM) | Assay Type | Reference |

| Human | 108 | Calcium influx assay in 1321N1 cells | [4][5] |

| Human | 211 | HEK cellular assay | [6] |

| Human | 210 ± 74 | Not specified | [7] |

| Mouse | 112 | Calcium influx assay in 1321N1 cells | [4][5] |

| Mouse | 141 ± 24 | Not specified | [7] |

| Rat | 233 | Calcium influx assay in 1321N1 cells | [4][5] |

Table 2: Selectivity of this compound for Human P2X Receptors

| Receptor Subtype | IC50 (µM) | Reference |

| P2X1 | >50 | [5] |

| P2X3 | 8.3 | [5] |

| P2X7 | 10.6 | [5] |

Table 3: Off-Target Activity of this compound

| Target | IC50 (µM) | Reference |

| hERG | >10 | [4] |

| Carbonic anhydrase II | >10 | [4] |

| Dopamine transporter (DAT) | 2.17 | [4] |

Table 4: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit | Reference |

| AUCnorm | 1.06 | kg h/L | [1] |

| Vss | 3.67 | L/kg | [1] |

| t1/2 | 2.64 | hours | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments used to characterize this compound.

1. Calcium Influx Assay for P2X4 Antagonist Activity

This assay is a common method to determine the potency of antagonists for ion channels like the P2X4 receptor.

-

Cell Culture and Preparation:

-

Human astrocytoma cells (1321N1) stably expressing human, mouse, or rat P2X4 receptors are cultured in appropriate media and conditions.

-

Cells are seeded into 96-well or 384-well plates and grown to confluence.

-

On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

After incubation, cells are washed to remove excess dye.

-

-

Compound Application and Signal Measurement:

-

Varying concentrations of this compound are pre-incubated with the cells for a defined period.

-

The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

The P2X4 receptor agonist, ATP, is added to the wells to stimulate calcium influx.

-

Fluorescence intensity is measured over time to record the calcium response.

-

-

Data Analysis:

-

The increase in fluorescence intensity upon ATP addition is calculated.

-

The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response (ATP alone).

-

IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

2. Mouse Complete Freund's Adjuvant (CFA) Inflammatory Pain Model

This in vivo model is used to evaluate the anti-inflammatory and analgesic effects of compounds.[3][8]

-

Induction of Inflammation:

-

Male C57BL/6 mice are used for the study.

-

A baseline measurement of paw volume and pain sensitivity (e.g., using a pressure application meter or von Frey filaments) is taken.

-

Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw to induce localized inflammation and hyperalgesia.

-

-

Drug Administration and Behavioral Testing:

-

This compound is formulated for oral administration (p.o.).

-

The compound or vehicle is administered to the mice at various doses (e.g., 12.5-50 mg/kg) at a specific time point after CFA injection.[1]

-

At different time points after drug administration (e.g., 24 and 48 hours), pain sensitivity and paw volume (edema) are measured again.[1] A significant reduction in paw swelling and an increase in the pain threshold in the ipsilateral paw indicate anti-inflammatory and analgesic effects, respectively.[1]

-

-

Biochemical Analysis:

-

At the end of the experiment, mice are euthanized, and the inflamed paw tissue is collected.

-

The tissue is homogenized, and the levels of pro-inflammatory mediators, such as prostaglandin E2 (PGE2), are quantified using methods like ELISA to assess the biochemical effects of the compound. A dose-dependent reduction in PGE2 levels is an indicator of the anti-inflammatory activity of this compound.[5]

-

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound and its evaluation.

Caption: P2X4 receptor signaling and antagonism by this compound.

Caption: Experimental workflow for a calcium influx assay.

Caption: Discovery and characterization process for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. immune-system-research.com [immune-system-research.com]

- 5. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 6. tribioscience.com [tribioscience.com]

- 7. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. | Sigma-Aldrich [sigmaaldrich.com]

BAY-1797: A Technical Guide for Neuroinflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] P2X4 receptors are highly expressed on immune cells, including microglia, the resident immune cells of the central nervous system (CNS).[1][2] In the context of neuroinflammation, the activation of microglial P2X4 receptors by ATP released from damaged neurons and astrocytes triggers a cascade of events leading to the release of pro-inflammatory mediators. This process is implicated in the pathogenesis of various neurodegenerative diseases and chronic pain states.[2][3] this compound, by blocking this receptor, presents a promising therapeutic strategy to mitigate neuroinflammatory processes. This guide provides a comprehensive technical overview of this compound for researchers in neuroinflammation.

Mechanism of Action

This compound is an allosteric antagonist of the P2X4 receptor.[4] It binds to a site distinct from the ATP-binding site, inducing a conformational change in the receptor that prevents channel opening upon agonist binding.[4] This blockade inhibits the influx of cations, primarily Ca2+, into the microglia. The subsequent reduction in intracellular calcium levels attenuates the activation of downstream signaling pathways responsible for the production and release of pro-inflammatory cytokines and other neurotoxic molecules.[2][3]

Data Presentation

In Vitro Potency and Selectivity of this compound

| Target | Species | Assay Type | IC50 (nM) | Reference |

| P2X4 | Human | FLIPR | 108 | [5] |

| Mouse | FLIPR | 112 | [5] | |

| Rat | FLIPR | 233 | [5] | |

| P2X1 | Human | Not Specified | >50,000 | |

| P2X3 | Human | Not Specified | 8,300 | |

| P2X7 | Human | Not Specified | 10,600 | |

| Dopamine Transporter (DAT) | Not Specified | Not Specified | 2,170 | [5] |

| hERG | Human | Not Specified | >10,000 | [5] |

In Vivo Efficacy of this compound in an Inflammatory Pain Model

| Model | Species | Treatment | Endpoint | Result | Reference |

| CFA-induced Inflammatory Pain | Mouse | This compound (50 mg/kg, p.o.) | Ipsilateral Paw Load | Significant reduction 24 and 48 hours post-CFA | [5] |

| CFA-induced Inflammatory Pain | Mouse | This compound (12.5-50 mg/kg, p.o.) | PGE2 Levels in Paw | Dose-dependent reduction | [5] |

Pharmacokinetic Profile of this compound

| Species | Route | AUCnorm (kg*h/L) | Vss (L/kg) | t1/2 (hours) | Reference |

| Not Specified | p.o. | 1.06 | 3.67 | 2.64 | [5] |

Representative Anti-Neuroinflammatory Effects of P2X4 Antagonism

The following table represents the expected effects of a P2X4 antagonist like this compound in a neuroinflammatory context, based on studies with P2X4 silencing.[6]

| Model | Cell Type | Treatment | Cytokine Measured | Expected Outcome |

| In vitro neuroinflammation | Microglia | P2X4 Antagonist + LPS | TNF-α | Significant Reduction |

| IL-1β | Significant Reduction | |||

| IL-6 | Significant Reduction | |||

| In vivo neuroinflammation | Brain Tissue | P2X4 Antagonist + LPS | TNF-α | Significant Reduction |

| IL-1β | Significant Reduction | |||

| IL-6 | Significant Reduction |

Experimental Protocols

In Vitro P2X4 Receptor Antagonism Assay (FLIPR)

This protocol describes a representative method for assessing the antagonist activity of this compound on P2X4 receptors using a Fluorometric Imaging Plate Reader (FLIPR) to measure intracellular calcium mobilization.

1. Cell Culture:

- Culture 1321N1 astrocytoma cells stably expressing the human P2X4 receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

- Plate cells in black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.[7]

- Incubate overnight at 37°C in a humidified 5% CO2 incubator.[8]

2. Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).[9]

- Aspirate the culture medium from the cells and add the loading buffer to each well.[7]

- Incubate the plate for 30-60 minutes at 37°C.[8]

3. Compound Preparation and Addition:

- Prepare serial dilutions of this compound in the assay buffer.

- Add the desired concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow for receptor binding.

4. Agonist Addition and Signal Detection:

- Prepare a solution of ATP (agonist) at a concentration that elicits a submaximal response (e.g., EC80).

- Place the cell plate and the agonist plate into the FLIPR instrument.

- Initiate the assay, which will first measure baseline fluorescence, then automatically add the ATP solution to all wells.

- Continue to measure the fluorescence signal for a set period (e.g., 2-3 minutes) to capture the calcium influx.[7]

5. Data Analysis:

- The change in fluorescence intensity reflects the intracellular calcium concentration.

- Calculate the percentage of inhibition of the ATP-induced calcium influx by this compound at each concentration.

- Generate a concentration-response curve and determine the IC50 value.

In Vivo Mouse Model of Inflammatory Pain (Complete Freund's Adjuvant - CFA)

This protocol outlines a general procedure for inducing inflammatory pain in mice using CFA and assessing the analgesic and anti-inflammatory effects of this compound.

1. Animals:

- Use adult male C57BL/6 mice, housed under standard laboratory conditions with ad libitum access to food and water.

2. CFA-induced Inflammation:

- Induce inflammation by injecting 20 µL of CFA (1 mg/mL) into the intraplantar surface of the left hind paw.[10]

3. Drug Administration:

- Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 12.5-50 mg/kg) at a specific time point relative to the CFA injection (e.g., 2 hours before or 24 hours after).[5]

4. Assessment of Mechanical Allodynia (von Frey Test):

- Place mice in individual chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[11]

- Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the inflamed paw.[12]

- A positive response is a sharp withdrawal of the paw.

- Determine the paw withdrawal threshold (PWT) using the up-down method.[11]

- Perform measurements at baseline and at various time points after CFA and drug administration.

5. Assessment of Thermal Hyperalgesia (Hargreaves Test):

- Place mice in individual chambers on a glass surface and allow them to acclimate.[13][14]

- A radiant heat source is focused on the plantar surface of the inflamed paw.[15]

- Measure the latency for the mouse to withdraw its paw.[13]

- A cut-off time is used to prevent tissue damage.[16]

- Perform measurements at baseline and at various time points after CFA and drug administration.

6. Assessment of Inflammation:

- Measure paw thickness or volume using a plethysmometer at different time points.

- At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of pro-inflammatory mediators like PGE2 by ELISA.[5]

In Vitro Blood-Brain Barrier Permeability Assay (Caco-2)

This protocol describes a method to assess the potential of this compound to cross the blood-brain barrier using the Caco-2 cell monolayer model, which is a common in vitro model for intestinal absorption and can provide insights into BBB permeability.

1. Caco-2 Cell Culture:

- Culture Caco-2 cells in a suitable medium.

- Seed the cells onto semi-permeable filter inserts in a transwell plate.[17][18]

- Allow the cells to grow and differentiate for approximately 21 days to form a confluent and polarized monolayer with tight junctions.[18]

2. Monolayer Integrity Assessment:

- Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[17]

- Optionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) to confirm tight junction formation.

3. Permeability Assay:

- For apical-to-basolateral (A-B) transport (blood-to-brain), add this compound to the apical (upper) chamber.[19]

- For basolateral-to-apical (B-A) transport (brain-to-blood), add this compound to the basolateral (lower) chamber.[19]

- Incubate the plate at 37°C with gentle shaking.

- Collect samples from the receiver chamber at specific time points (e.g., 30, 60, 90, 120 minutes).[19]

- Analyze the concentration of this compound in the collected samples using a suitable analytical method like LC-MS/MS.

4. Data Analysis:

- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

- The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.[18]

Mandatory Visualization

Caption: P2X4 Receptor Signaling Pathway in Microglia and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating this compound in Neuroinflammation Research.

References

- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P2X4: A fast and sensitive purinergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implication of Neuronal Versus Microglial P2X4 Receptors in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purinergic neurotransmission receptor P2X4 silencing alleviates intracerebral hemorrhage-induced neuroinflammation by blocking the NLRP1/Caspase-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardevices.com [moleculardevices.com]

- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]

- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 14. mmpc.org [mmpc.org]

- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 16. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. enamine.net [enamine.net]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

BAY-1797: A Technical Overview of its Preclinical Efficacy in Chronic Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for BAY-1797, a potent and selective P2X4 receptor antagonist, in the context of chronic inflammatory pain models. The document summarizes the current understanding of its mechanism of action, efficacy, and the experimental designs used to evaluate its therapeutic potential.

Core Concepts: this compound and the P2X4 Receptor in Chronic Pain

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, has been identified as a potent and selective antagonist of the P2X4 receptor.[1][2] The P2X4 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is a key player in the modulation of pain and inflammation.[3] These receptors are notably expressed on immune cells, such as microglia and macrophages, which are critically involved in the pathogenesis of chronic pain states.[3] In conditions of tissue injury and inflammation, elevated extracellular ATP levels lead to the activation of P2X4 receptors on these immune cells, triggering downstream signaling cascades that contribute to central and peripheral sensitization, and thus, the maintenance of chronic pain.[3] this compound, by blocking this receptor, is postulated to interrupt this pathological signaling, thereby exerting anti-nociceptive and anti-inflammatory effects.

Preclinical Efficacy in a Chronic Inflammatory Pain Model

The primary preclinical evaluation of this compound for chronic pain was conducted using the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in mice.[1][2] This model is a well-established and clinically relevant animal model that mimics many aspects of chronic inflammatory conditions in humans, such as rheumatoid arthritis. The injection of CFA into the paw induces a robust and sustained inflammatory response, characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli.

Data Presentation

While the publicly available literature confirms the anti-inflammatory and anti-nociceptive effects of this compound in the mouse CFA model, specific quantitative data from the primary study by Werner et al. (2019) is not fully detailed in the accessible abstracts.[1][2] The tables below are structured to present the anticipated data from such a study, based on standard endpoints in the CFA model.

Table 1: Anti-Nociceptive Efficacy of this compound in the Mouse CFA Model

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| Vehicle Control | - | Data not available | Data not available |

| This compound | Dose 1 | Data not available | Data not available |

| This compound | Dose 2 | Data not available | Data not available |

| This compound | Dose 3 | Data not available | Data not available |

| Positive Control | e.g., Celecoxib | Data not available | Data not available |

Note: This table represents the expected format for quantitative data on mechanical allodynia (Paw Withdrawal Threshold) and thermal hyperalgesia (Paw Withdrawal Latency). The actual values are not publicly available.

Table 2: Anti-Inflammatory Efficacy of this compound in the Mouse CFA Model

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) / Edema (% increase) |

| Vehicle Control | - | Data not available |

| This compound | Dose 1 | Data not available |

| This compound | Dose 2 | Data not available |

| This compound | Dose 3 | Data not available |

| Positive Control | e.g., Dexamethasone | Data not available |

Note: This table is designed to show the anticipated quantitative data on the anti-inflammatory effects of this compound, typically measured as a reduction in paw swelling. The actual values are not publicly available.

Experimental Protocols

The following is a detailed, generalized methodology for the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model, as would be typically employed for the evaluation of a compound like this compound.

Animal Model and Induction of Inflammation

-

Species: Male C57BL/6 mice are commonly used.

-

Acclimatization: Animals are allowed to acclimate to the housing conditions for at least one week prior to the experiment.

-

Induction: A single intraplantar injection of CFA (typically 20-50 µL) is administered into the plantar surface of one hind paw. The contralateral paw may be injected with saline to serve as a control.

Drug Administration

-

Route of Administration: this compound has been described as orally active.[2] Therefore, administration would likely be via oral gavage.

-

Dosing Regimen: A dose-response study would be conducted, with multiple doses of this compound administered at a specified time point before or after CFA injection. A vehicle control group and a positive control group (e.g., a known NSAID or corticosteroid) are essential for comparison.

Assessment of Nociception

-

Mechanical Allodynia: This is assessed using von Frey filaments. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The 50% paw withdrawal threshold is then calculated.

-

Thermal Hyperalgesia: This is measured using a plantar test apparatus (Hargreaves test). A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is recorded.

Assessment of Inflammation

-

Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after CFA injection. The percentage increase in paw volume compared to baseline is calculated as a measure of edema.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling in Inflammatory Pain

The following diagram illustrates the proposed signaling pathway of the P2X4 receptor on an immune cell (e.g., macrophage) in the context of inflammatory pain and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

The diagram below outlines the typical experimental workflow for evaluating a compound like this compound in the CFA model of inflammatory pain.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of chronic inflammatory pain through its targeted antagonism of the P2X4 receptor. Preclinical studies in the CFA mouse model have demonstrated its anti-nociceptive and anti-inflammatory properties. However, a comprehensive understanding of its in vivo efficacy requires access to detailed quantitative data from dose-response studies. Further research to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound, as well as its long-term safety and efficacy in various chronic pain models, is warranted to support its potential translation to clinical settings. The development of this compound was reportedly halted due to its effect on CYP3A4 induction, highlighting the importance of early ADME-Tox profiling in drug discovery.[2] Despite this, this compound remains a valuable pharmacological tool for investigating the role of the P2X4 receptor in chronic pain pathophysiology.

References

- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to BAY-1797: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and synthetic route of BAY-1797, a potent and selective antagonist of the P2X4 receptor. All quantitative data is presented in structured tables for clarity, and detailed methodologies for key experimental aspects are described. Visual diagrams illustrating the relevant signaling pathway and a representative synthetic workflow are also provided.

Chemical Properties of this compound

This compound, with the chemical name N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzeneacetamide, is a small molecule inhibitor that has been instrumental in studying the role of the P2X4 receptor in various physiological and pathological processes.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₇ClN₂O₄S | [1][3] |

| Molecular Weight | 416.88 g/mol | [1][3] |

| CAS Number | 2055602-83-8 | [1] |

| Purity | ≥98% | [1][2] |

| Solubility | Soluble to 100 mM in DMSO and ethanol | [1] |

| Storage | Store at -20°C | [1] |

| Appearance | Solid powder | N/A |

Biological Activity

This compound is a selective antagonist of the purinergic P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][4][5] It exhibits potent inhibitory activity against human, mouse, and rat P2X4 receptors with IC₅₀ values of 108 nM, 112 nM, and 233 nM, respectively.[1][2][4][5] The compound displays selectivity for P2X4 over other P2X receptor subtypes, such as P2X1, P2X3, and P2X7.[1] Due to its ability to modulate P2X4 activity, this compound has demonstrated anti-inflammatory and analgesic effects in preclinical models.[1][4]

Synthesis of this compound

The synthesis of this compound has been reported in the scientific literature, with the key publication being Werner et al. (2019) in the Journal of Medicinal Chemistry. While the detailed, step-by-step experimental protocol is provided in the supplementary information of this publication, a general workflow can be outlined. The synthesis of N-phenylacetamide derivatives often involves the coupling of a substituted aniline with a phenylacetic acid derivative.

Experimental Protocol for the Synthesis of this compound

The detailed experimental procedure for the synthesis of N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) can be found in the supporting information of the following publication:

-

Werner, S., Mesch, S., Hillig, R. C., Ter Laak, A., Klint, J., Neagoe, I., ... & Steinmeyer, A. (2019). Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. Journal of Medicinal Chemistry, 62(24), 11194–11217.

A generalized synthetic scheme would likely involve the preparation of the key intermediates, 4-(3-chlorophenoxy)-3-sulfamoylaniline and phenylacetic acid or its activated form, followed by an amide coupling reaction.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

P2X4 Receptor Signaling Pathway

This compound exerts its biological effects by blocking the P2X4 receptor signaling pathway. The activation of the P2X4 receptor by extracellular ATP, often released during cellular stress or injury, initiates a cascade of intracellular events, particularly in immune cells like macrophages. This pathway is implicated in inflammatory responses and pain signaling.

P2X4 Signaling Pathway Diagram

Caption: The P2X4 receptor signaling cascade leading to inflammation and pain.

References

BAY-1797: A Comprehensive Technical Profile of a Selective P2X4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of BAY-1797, a potent and orally active antagonist of the P2X4 receptor. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a centralized resource for understanding the pharmacological characteristics of this compound. This document includes quantitative data on its activity at various P2X receptor subtypes, detailed experimental methodologies for key assays, and visualizations of signaling pathways and experimental workflows.

Core Data Presentation: Selectivity Profile of this compound

This compound has been identified as a highly selective antagonist for the P2X4 receptor, a ligand-gated ion channel involved in inflammatory and immune processes.[1][2] Its potency and selectivity have been characterized across different species and against other P2X receptor subtypes.

Table 1: Potency of this compound against P2X4 Receptors in Different Species

| Species | Cell Line | Assay Type | IC50 (nM) |

| Human | 1321N1 | Calcium Influx (FLIPR) | 108[3] |

| Human | HEK293 | Calcium Influx (FLIPR) | 211[3][4] |

| Mouse | 1321N1 | Calcium Influx (FLIPR) | 112[3] |

| Rat | 1321N1 | Calcium Influx (FLIPR) | 233[3] |

Table 2: Selectivity of this compound against other Human P2X Receptor Subtypes

| P2X Subtype | IC50 (µM) |

| P2X1 | >50[4] |

| P2X3 | 8.3[4] |

| P2X7 | 10.6[4] |

Table 3: Off-Target Activity of this compound

| Target | Activity |

| Panel of GPCRs, ion channels, kinases, and transporters (at 10 µM) | No significant activity[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's selectivity profile. These protocols are based on the information provided in the supporting materials of the primary research publication by Werner S, et al. (2019).

P2X4 Receptor Functional Assay (Calcium Influx using FLIPR)

This protocol outlines the method used to determine the potency of this compound on human, mouse, and rat P2X4 receptors expressed in 1321N1 astrocytoma cells.

Cell Culture:

-

1321N1 cells stably expressing the respective P2X4 receptor subtype were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and a selection antibiotic.

-

Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

Assay Procedure:

-

Cell Plating: Cells were seeded into 384-well black-walled, clear-bottom assay plates and grown to confluence.

-

Dye Loading: The growth medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

-

Compound Addition: The dye solution was removed, and cells were washed with assay buffer. Varying concentrations of this compound or vehicle control were added to the wells and incubated for a predefined period (e.g., 15 minutes) at room temperature.

-

Agonist Stimulation and Signal Detection: The assay plates were placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence was measured before the automated addition of the P2X4 receptor agonist, ATP, at a concentration corresponding to the EC80.

-

Data Analysis: The increase in intracellular calcium concentration upon ATP stimulation was recorded as a change in fluorescence intensity. The inhibitory effect of this compound was calculated as a percentage of the response in the vehicle-treated control wells. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Automated Electrophysiology Assay (QPatch)

This protocol describes the use of an automated patch-clamp system to further characterize the inhibitory activity of this compound on human P2X4 receptors.

Cell Preparation:

-

1321N1 cells expressing human P2X4 were harvested and prepared as a single-cell suspension according to the QPatch manufacturer's protocol.

Electrophysiological Recording:

-

Cell Capture and Sealing: Cells were captured on the measurement plates, and gigaseals were formed.

-

Whole-Cell Configuration: The whole-cell configuration was established.

-

Compound Application: this compound at various concentrations was applied to the cells for a defined pre-incubation period.

-

Agonist Application: The P2X4 receptor was activated by the application of ATP.

-

Data Acquisition and Analysis: The resulting ion channel currents were recorded and analyzed. The percentage of inhibition by this compound was determined by comparing the current amplitude in the presence and absence of the compound. IC50 values were calculated from the concentration-response curves.

Mandatory Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the underlying signaling pathway.

Caption: P2X4 receptor activation by ATP and antagonism by this compound.

Caption: Workflow for determining IC50 values using a FLIPR-based calcium influx assay.

References

- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

BAY-1797: A Comprehensive Technical Guide to its IC50 Values and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2X4 receptor antagonist, BAY-1797, with a focus on its half-maximal inhibitory concentration (IC50) values in human, mouse, and rat species. The document details the experimental protocols for determining these values and illustrates the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] P2X4 receptors are implicated in various physiological and pathophysiological processes, particularly those involving inflammation and neuropathic pain.[2] As such, this compound has been investigated as a potential therapeutic agent for these conditions, demonstrating anti-inflammatory and anti-nociceptive effects in preclinical models.[3] Understanding its potency and mechanism of action across different species is crucial for its development and application in research.

Quantitative Analysis of this compound IC50 Values

The inhibitory potency of this compound against the P2X4 receptor has been determined in human, mouse, and rat. The IC50 values, representing the concentration of the inhibitor required to reduce the response of the P2X4 receptor by 50%, are summarized in the table below. These values were primarily determined using calcium influx assays in recombinant cell lines.

| Species | IC50 (nM) | Cell Line | Notes |

| Human | 108 | 1321N1 | Data from multiple sources. |

| Human | 211 | HEK293 | [1] |

| Mouse | 112 | 1321N1 | |

| Rat | 233 | 1321N1 |

Note: Variations in IC50 values can be attributed to different experimental conditions and cell lines used.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by ATP initiates a cascade of intracellular events. The binding of ATP opens the non-selective cation channel, leading to an influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling pathways. In immune cells like microglia and macrophages, this can lead to the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and brain-derived neurotrophic factor (BDNF), contributing to inflammatory responses and pain signaling.[4]

Experimental Protocols for IC50 Determination

The IC50 values of this compound were determined using a cell-based calcium flux assay, often performed with a Fluorometric Imaging Plate Reader (FLIPR). This method measures the ability of the compound to inhibit the increase in intracellular calcium triggered by ATP-induced activation of P2X4 receptors.

4.1. Cell Culture and Plating

-

Cell Lines: Human astrocytoma cells (1321N1) or Human Embryonic Kidney cells (HEK293) stably expressing the human, mouse, or rat P2X4 receptor are commonly used.[5]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

-

Plating: For the assay, cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at a density that ensures a confluent monolayer on the day of the experiment.

4.2. Calcium Flux Assay Protocol

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

-

Compound Incubation: After dye loading, the cells are washed to remove excess dye. Various concentrations of this compound are then added to the wells and incubated for a specific period to allow for receptor binding.

-

Agonist Stimulation and Signal Detection: The microplate is placed in a FLIPR instrument. The baseline fluorescence is measured before the automated addition of an ATP solution at a concentration that elicits a submaximal response (typically EC80). The fluorescence intensity is then monitored kinetically to measure the change in intracellular calcium concentration.

-

Data Analysis: The increase in fluorescence upon ATP addition is quantified. The inhibitory effect of this compound is calculated as a percentage of the response in the absence of the inhibitor. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound is a selective and potent antagonist of the P2X4 receptor across human, mouse, and rat species, with IC50 values in the nanomolar range. Its mechanism of action involves the direct inhibition of ATP-gated calcium influx through the P2X4 channel, thereby modulating downstream inflammatory and pain signaling pathways. The standardized in vitro calcium flux assays provide a robust method for characterizing the potency of this compound and similar compounds, which is essential for ongoing research and development in the field of purinergic signaling and therapeutics.

References

- 1. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective P2X7 receptor antagonists for chronic inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

The Role of BAY-1797 in Modulating Inflammatory Mediators: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel implicated in inflammatory and neuropathic pain pathways. This document provides a comprehensive technical guide on the role of this compound in modulating key inflammatory mediators. By selectively targeting the P2X4 receptor, this compound has demonstrated significant anti-inflammatory and anti-nociceptive properties in preclinical models. This guide will delve into the quantitative data available, detail relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling molecules and immune cells. The purinergic P2X4 receptor, activated by extracellular adenosine triphosphate (ATP), has emerged as a key player in the initiation and propagation of inflammatory responses.[1][2] P2X4 receptors are expressed on various immune cells, including macrophages and microglia, and their activation leads to the release of pro-inflammatory mediators.[3] this compound, N-[4-(3-chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, has been identified as a selective and orally active antagonist of the P2X4 receptor, offering a promising therapeutic strategy for inflammatory conditions.[1]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound, focusing on its potency, selectivity, and observed effects on inflammatory mediators.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Species | Assay Type | IC50 (nM) | Reference |

| P2X4 Receptor | Human | FLIPR | 108 | [4] |

| Mouse | FLIPR | 112 | [4] | |

| Rat | FLIPR | 233 | [4] | |

| P2X1 Receptor | Human | Not Specified | >50,000 | [4] |

| P2X3 Receptor | Human | Not Specified | 8,300 | [4] |

| P2X7 Receptor | Human | Not Specified | 10,600 | [4] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Inflammatory Pain

| Inflammatory Mediator | Model | Treatment | Effect | Reference |

| Prostaglandin E2 (PGE2) | Complete Freund's Adjuvant (CFA) induced paw inflammation | This compound (oral) | Dose-dependent reduction | [4] |

Note: Specific quantitative data on the dose-dependent reduction of PGE2 and the effects on other inflammatory cytokines such as IL-1β, IL-6, and TNF-α by this compound are not publicly available in the reviewed literature. The primary study by Werner et al. (2019) demonstrated a significant reduction in PGE2, but the detailed data was not provided in the abstract or publicly accessible supporting information.

Signaling Pathways and Experimental Workflows

P2X4 Receptor Signaling in Inflammation

Activation of the P2X4 receptor by extracellular ATP triggers a cascade of intracellular events that contribute to the inflammatory response. The following diagram illustrates the key signaling pathways involved.

Experimental Workflow: Complete Freund's Adjuvant (CFA) Model

The CFA-induced inflammatory pain model is a standard preclinical model to evaluate the efficacy of anti-inflammatory compounds. The workflow for this experiment is outlined below.

Experimental Protocols

In Vivo CFA-Induced Inflammatory Pain Model

Objective: To assess the anti-inflammatory and anti-nociceptive effects of this compound in a mouse model of persistent inflammatory pain.

Materials:

-

Male C57BL/6 mice

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle solution (e.g., 0.5% methylcellulose)

-

Apparatus for assessing nociceptive thresholds (e.g., von Frey filaments, thermal plantar test)

Procedure:

-

Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.

-

Baseline Measurement: Measure baseline nociceptive thresholds for each mouse.

-

Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 20 µL) of CFA into the plantar surface of one hind paw.

-

Compound Administration: Administer this compound or vehicle orally at specified time points post-CFA injection.

-

Nociceptive Testing: At various time points after treatment, assess mechanical allodynia and thermal hyperalgesia.

-

Tissue Collection: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue.

-

Analysis of Inflammatory Mediators: Homogenize the paw tissue and measure the levels of inflammatory mediators such as PGE2 using an ELISA kit.

Prostaglandin E2 (PGE2) Measurement by ELISA

Objective: To quantify the concentration of PGE2 in tissue homogenates.

Materials:

-

Commercial PGE2 ELISA kit

-

Tissue homogenates from the CFA model

-

Microplate reader

Procedure (based on a typical competitive ELISA protocol):

-

Sample Preparation: Prepare tissue homogenates in a suitable buffer, and centrifuge to remove debris.

-

Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit.

-

Assay Procedure:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add a fixed amount of HRP-conjugated PGE2 to each well.

-

Incubate the plate to allow for competitive binding of sample/standard PGE2 and HRP-conjugated PGE2 to the antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with HRP to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the concentration of PGE2 in the samples by interpolating from the standard curve.

P2X4 Receptor Functional Assay (FLIPR)

Objective: To determine the in vitro potency of this compound in inhibiting the P2X4 receptor.

Materials:

-

Cell line stably expressing the P2X4 receptor (e.g., HEK293 cells)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

This compound

-

ATP

-

FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

-

Cell Plating: Plate the P2X4-expressing cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium indicator dye.

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate.

-

ATP Stimulation: Add a fixed concentration of ATP to activate the P2X4 receptors.

-

Fluorescence Measurement: Use the FLIPR instrument to measure the change in intracellular calcium concentration in real-time.

-

Data Analysis: Calculate the IC50 value of this compound by plotting the inhibition of the ATP-induced calcium response against the concentration of this compound.

Conclusion

This compound is a potent and selective P2X4 receptor antagonist with demonstrated anti-inflammatory effects in preclinical models. Its mechanism of action involves the inhibition of P2X4-mediated signaling pathways, leading to a reduction in the production of key inflammatory mediators like PGE2. While the available data strongly supports its role in modulating inflammation, further research is warranted to fully elucidate its effects on a broader range of cytokines and to translate these promising preclinical findings into clinical applications. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

[1] Werner S, Mesch S, Hillig RC, et al. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile. J Med Chem. 2019;62(24):11194-11217.[2] [2] Stokes L, Spencer SJ, Jenkins TA. The role of P2X4 receptors in inflammatory disease. Front Pharmacol. 2015;6:113. [4] BAY 1797 is a selective purinergic P2X4 receptor antagonist (IC50 values are 108, 112 and 233 nM for the human, mouse and rat P2X4, respectively). Tocris Bioscience. [3] Suurväli J, Ljasmin D, Rumm A, et al. P2X4 receptor in the modulation of neuroinflammation. Front Mol Neurosci. 2017;10:3.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor necrosis factor-alpha antagonists: differential clinical effects by different biotechnological molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]

An In-depth Technical Guide to the Discovery and Development of BAY-1797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of BAY-1797, a potent and selective antagonist of the P2X4 receptor. The information is compiled from publicly available scientific literature and is intended for a scientific audience.

Introduction

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, is a novel small molecule inhibitor of the P2X4 receptor.[1] The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP) and is expressed in various cell types, particularly those involved in inflammatory and immune responses such as monocytes, macrophages, mast cells, and microglia.[1][2] Activation of the P2X4 receptor is implicated in the release of pro-inflammatory cytokines and prostaglandins, making it an attractive therapeutic target for chronic inflammation and neuropathic pain.[2]

The development of this compound stemmed from a high-throughput screening campaign that identified a new class of P2X4 inhibitors.[1] However, this initial class of compounds exhibited substantial induction of cytochrome P450 3A4 (CYP3A4), a significant hurdle for drug development due to potential drug-drug interactions.[1] Consequently, a structure-guided optimization program was initiated to mitigate this off-target effect while retaining potency for the P2X4 receptor.[1] This effort led to the identification of this compound as a compound with a more favorable profile for in vivo studies.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and other relevant parameters.

Table 1: In Vitro Potency of this compound against P2X4 Receptors

| Species | IC50 (nM) |

| Human | 108[4], 210 ± 74[5], 211[2][6] |

| Mouse | 112[4], 141 ± 24[5] |

| Rat | 233[4] |

Table 2: Selectivity of this compound against other P2X Receptors (Human)

| Receptor | IC50 (µM) |

| P2X1 | >50[4] |

| P2X3 | 8.3[4] |

| P2X7 | 10.6[4] |

Table 3: Off-Target Activity of this compound

| Target | IC50 (µM) |

| hERG | >10[2] |

| Carbonic Anhydrase II | >10[2] |

| Dopamine Transporter (DAT) | 2.17[2] |

Table 4: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 416.88 g/mol [4] |

| Formula | C20H17ClN2O4S[4] |

| CAS Number | 2055602-83-8[4] |

| Purity | ≥98%[4] |

| Solubility | Soluble to 100 mM in DMSO and ethanol[4] |

Signaling Pathway and Mechanism of Action

This compound acts as a selective antagonist of the P2X4 receptor. The binding of extracellular ATP to the P2X4 receptor, a trimeric ion channel, induces a conformational change that opens a non-selective cation channel. This leads to an influx of Na+ and Ca2+ into the cell, triggering downstream signaling cascades. In immune cells, this activation results in the release of pro-inflammatory mediators like prostaglandin E2 (PGE2).[2] this compound blocks this process by inhibiting the P2X4 receptor.

Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are summarized below.

4.1. In Vitro P2X4 Inhibition Assays

-

Cell Line: Human, mouse, and rat P2X4 receptors were expressed in 1321N1 astrocytoma cells.[2][3]

-

Methodology: The inhibitory activity of this compound was determined using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure intracellular calcium mobilization upon receptor activation.[3] A QPatch automated electrophysiology platform was also used for human P2X4 expressing cells.[3]

-

Data Analysis: IC50 values were calculated from the concentration-response curves.

4.2. In Vivo Inflammatory Pain Model

-

Animal Model: The anti-inflammatory and anti-nociceptive effects of this compound were evaluated in a mouse Complete Freund's Adjuvant (CFA) inflammatory pain model.[1][3]

-

Methodology: CFA was injected into the paw of mice to induce inflammation and pain. This compound was administered orally.[4] Pain behavior was assessed by measuring the paw load distribution.[2] Prostaglandin E2 (PGE2) levels in the inflamed paw were also quantified.[2]

-

Outcome Measures: A significant reduction in the ipsilateral paw load and a dose-dependent reduction in PGE2 levels were indicative of efficacy.[2]

4.3. CYP3A4 Induction Assay

-

System: The potential for CYP3A4 induction was assessed in human hepatocytes.[1]

-

Methodology: Primary human hepatocytes were treated with various concentrations of the test compounds, and the induction of CYP3A4 mRNA and enzyme activity was measured.

-

Rationale: This assay is crucial for identifying potential drug-drug interactions, a common reason for the discontinuation of drug candidates. The development of this compound was driven by the need to reduce the CYP3A4 induction observed with earlier lead compounds.[1]

Drug Development Workflow

The discovery and preclinical development of this compound followed a structured workflow aimed at optimizing potency and minimizing off-target effects.

Caption: Preclinical Development Workflow for this compound.

Conclusion and Future Directions

This compound was identified as a potent and selective P2X4 receptor antagonist with demonstrated anti-inflammatory and anti-nociceptive effects in a preclinical model of inflammatory pain.[1][3] The structure-guided optimization successfully reduced the CYP3A4 induction liability of the initial chemical series.[1] However, it was noted that the in vivo pharmacokinetic profiles of even the optimized compounds, including this compound, were considered insufficient for human clinical development.[1][6] Further research may focus on improving the pharmacokinetic properties of this chemical class to develop clinically viable P2X4 receptor antagonists for the treatment of inflammatory and pain disorders.

References

- 1. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. immune-system-research.com [immune-system-research.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rndsystems.com [rndsystems.com]

- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

BAY-1797 as a Chemical Probe for P2X4: A Technical Guide

Introduction

BAY-1797 is a potent, selective, and orally active antagonist of the P2X4 receptor.[1][2] The P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), is a key player in various physiological and pathophysiological processes.[2][3] It is prominently expressed in cells of the immune system, including microglia, macrophages, and monocytes, making it a critical component of inflammatory and immune responses.[2][4] Activation of the P2X4 receptor by ATP triggers the release of pro-inflammatory mediators, implicating it as a promising therapeutic target for chronic inflammation and neuropathic pain.[2][5] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological data, detailing relevant experimental protocols, and visualizing key pathways to facilitate its use as a chemical probe for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide, was developed as a highly selective tool for investigating P2X4 receptor function.[4]

| Property | Value |

| Chemical Name | N-[3-(Aminosulfonyl)-4-(3-chlorophenoxy)phenyl]benzeneacetamide[6][7] |

| Molecular Formula | C₂₀H₁₇ClN₂O₄S[6][7] |

| Molecular Weight | 416.88 g/mol [6][7] |

| CAS Number | 2055602-83-8[1][6] |

| Purity | ≥98%[6][7] |

| Solubility | Soluble to 100 mM in DMSO and ethanol[6][7] |

| Storage | Store at -20°C[6][7] |

Mechanism of Action

The P2X4 receptor is an ATP-gated cation channel.[8] Upon binding of extracellular ATP, the channel opens, allowing a rapid influx of cations, primarily Na⁺ and Ca²⁺.[9][10] This influx leads to membrane depolarization and initiates a cascade of downstream signaling events.[9] this compound acts as a direct antagonist, blocking the ion channel and thereby inhibiting these ATP-induced cellular responses. Its high selectivity makes it an invaluable tool for isolating the specific contributions of the P2X4 receptor in complex biological systems.

Quantitative Data: Potency and Selectivity

This compound demonstrates potent inhibition of the P2X4 receptor across multiple species and high selectivity against other P2X receptor subtypes and a panel of off-targets.

Table 1: Potency (IC₅₀) of this compound against P2X4 Receptors

| Target | Cell Line | IC₅₀ (nM) | Reference |

| Human P2X4 | HEK | 211 | [1][11] |

| Human P2X4 | 1321N1 | 108 | [1][6] |

| Mouse P2X4 | 1321N1 | 112 | [1][6] |

| Mouse P2X4 | 1321N1 | 141 ± 24 | [3] |

| Rat P2X4 | 1321N1 | 233 | [1][6] |

Table 2: Selectivity Profile of this compound

| Target | IC₅₀ (µM) | Comments |

| Human P2X1 | >50 | Demonstrates high selectivity for P2X4.[6][7] |

| Human P2X3 | 8.3 | [6][7] |

| Human P2X7 | 10.6 | [6][7] |

| hERG Channel | >10 | No measurable activity.[1][2] |

| Carbonic Anhydrase II | >10 | No measurable activity.[1][2] |

| Dopamine Transporter (DAT) | 2.17 | Some inhibitory activity noted.[1][2] |

P2X4 Signaling Pathways

The antagonism of P2X4 by this compound blocks several critical inflammatory signaling pathways. A key event following P2X4 activation is the influx of Ca²⁺, which acts as a second messenger to trigger downstream cascades.[9][10] This includes the activation of p38 Mitogen-Activated Protein Kinase (MAPK), a central regulator of inflammation.[9] Activated p38 MAPK, in turn, drives the synthesis and release of crucial mediators such as Brain-Derived Neurotrophic Factor (BDNF) and Prostaglandin E2 (PGE₂), both of which are heavily implicated in pain signaling.[8][9] Furthermore, P2X4 signaling has been linked to the activation of the NLRP1 and NLRP3 inflammasomes, multi-protein complexes that promote the maturation and secretion of pro-inflammatory cytokines like IL-1β.[8][9]

Experimental Protocols

The following are representative protocols for characterizing the activity of this compound.

In Vitro Potency Assessment: Calcium Flux Assay

This protocol outlines a typical method for determining the IC₅₀ of this compound using a Fluorometric Imaging Plate Reader (FLIPR).

-

Objective: To quantify the inhibitory potency of this compound on P2X4 receptor activation.

-

Materials:

-

Cell Line: Human embryonic kidney (HEK293) or astrocytoma (1321N1) cells stably expressing the P2X4 receptor.[1]

-

Reagents: ATP (agonist), this compound, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

-

Methodology:

-

Cell Plating: Seed the P2X4-expressing cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow adherence.

-

Dye Loading: Wash the cells with assay buffer and incubate them with the calcium-sensitive dye solution in the dark at 37°C for approximately 1 hour.

-

Compound Incubation: After washing to remove excess dye, add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Agonist Stimulation & Data Acquisition: Place the microplate into the FLIPR instrument. Initiate reading to establish a baseline fluorescence. Add a pre-determined concentration of ATP (typically the EC₈₀) to all wells to stimulate the P2X4 receptors.

-

Data Analysis: The instrument records the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is calculated relative to control wells (agonist only). A dose-response curve is generated to calculate the IC₅₀ value.

-

In Vivo Efficacy Assessment: Mouse CFA Model of Inflammatory Pain

This protocol describes a common in vivo model to evaluate the anti-inflammatory and anti-nociceptive properties of this compound.[1][4]

-

Objective: To determine if this compound can reduce pain and inflammation in a preclinical model.

-

Model: Complete Freund's Adjuvant (CFA)-induced inflammation in mice. Injection of CFA into the paw causes a robust and sustained inflammatory response characterized by edema, hypersensitivity, and pain.[1]

-

Methodology:

-

Acclimation: Acclimate male C57BL/6 mice to the testing environment and equipment.

-

Baseline Measurement: Measure baseline nociceptive thresholds (e.g., using electronic von Frey for mechanical sensitivity or Hargreaves test for thermal sensitivity) and paw volume (plethysmometry).

-

Induction of Inflammation: Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.

-

Compound Administration: At a specified time post-CFA injection, administer this compound or vehicle control orally (p.o.) at various doses (e.g., 12.5-50 mg/kg).[1]

-

Post-Treatment Assessment: At defined time points after drug administration (e.g., 24 and 48 hours), re-measure nociceptive thresholds and paw volume to assess the reduction in hypersensitivity and edema.[1]

-

Biomarker Analysis: At the end of the experiment, euthanize the animals and collect the inflamed paw tissue to measure levels of inflammatory mediators, such as Prostaglandin E2 (PGE₂), via ELISA or other immunoassays.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective P2X4 receptor antagonist. Its demonstrated activity across species and its oral bioavailability make it an excellent chemical probe for investigating the role of P2X4 in both in vitro cellular assays and in vivo models of disease, particularly those related to inflammation and neuropathic pain. While its development was reportedly halted due to off-target effects on CYP3A4 induction, it remains an invaluable tool for basic and preclinical research aimed at dissecting the complex biology of the P2X4 receptor.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. d-nb.info [d-nb.info]

- 4. Discovery and Characterization of the Potent and Selective P2X4 Inhibitor N-[4-(3-Chlorophenoxy)-3-sulfamoylphenyl]-2-phenylacetamide (this compound) and Structure-Guided Amelioration of Its CYP3A4 Induction Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]

- 8. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]

- 9. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

Methodological & Application

BAY-1797: Application Notes and Protocols for In Vivo Inflammatory Pain Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo application of BAY-1797, a potent and selective antagonist of the P2X4 receptor. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the anti-inflammatory and analgesic potential of this compound.

Introduction

This compound is a chemical probe that acts as a selective and orally active antagonist of the P2X4 receptor, a ligand-gated ion channel expressed on various immune cells, including macrophages and microglia.[1][2] Activation of the P2X4 receptor by extracellular ATP, often released during tissue injury and inflammation, triggers a signaling cascade that leads to the release of pro-inflammatory mediators. By blocking this receptor, this compound has demonstrated anti-inflammatory and anti-nociceptive effects in rodent models of inflammatory pain, making it a valuable tool for research in this area.[1][2][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the P2X4 receptor signaling pathway. In inflammatory conditions, damaged cells release ATP into the extracellular space. This ATP binds to and activates P2X4 receptors on immune cells. This activation leads to an influx of cations, which in turn initiates downstream signaling pathways. These pathways result in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β). Furthermore, P2X4 activation stimulates the production and release of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[4][5] this compound competitively binds to the P2X4 receptor, preventing ATP from binding and thereby inhibiting this entire inflammatory cascade.

Signaling Pathway of P2X4 Receptor in Inflammation

Caption: P2X4 receptor signaling cascade in inflammation.

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Species | IC₅₀ (nM) |

| Human | 108 - 211[6] |

| Mouse | 112 - 141[7] |

| Rat | 233 |

Table 2: Pharmacokinetic Parameters of this compound in Rodents